Home > Products > Screening Compounds P125525 > 5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine
5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine - 1082387-17-4

5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine

Catalog Number: EVT-1751550
CAS Number: 1082387-17-4
Molecular Formula: C13H16N4
Molecular Weight: 228.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridinone family. These compounds are recognized as conformationally constrained pyrazole analogues of histamine. [] While the specific compound under review is not extensively discussed in the provided literature, its structural similarity to other pyrazolopyridines suggests potential applications in medicinal chemistry and as a pharmacological tool compound.

Methyl 5-(2-aminoethyl)-1H-pyrazole-4-carboxylates

  • Compound Description: These compounds serve as starting materials in one of the synthetic methods for preparing 1,5-disubstituted 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones, which are considered heterocyclic histamine analogues. []
  • Relevance: These carboxylates share the core pyrazole ring structure with 5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine. The synthetic pathway involves N-alkylation and subsequent cyclization of these carboxylates to form the target compound class. []

1,5-Disubstituted 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones

  • Compound Description: These compounds are heterocyclic analogues of histamine. [] Three distinct synthetic methods, two of which use methyl 5-(2-aminoethyl)-1H-pyrazole-4-carboxylates as starting materials, have been developed for their preparation. []
  • Relevance: These compounds share the core pyrazolo[4,3-c]pyridin-4-one structure with 5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine. The difference lies in the substitution pattern and the presence of an amine group instead of an oxygen atom at the 3-position in the target compound. []

5-(5-Chloro-2-methylphenyl)-4-methyl-2-phenyl-2,5,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridin-3-one

  • Compound Description: This compound is a derivative of tetrahydropyridine and was synthesized through the reaction of the corresponding tetrahydropyridone with phenylhydrazine. [] Its structure was definitively confirmed using X-ray analysis. []
  • Relevance: This compound shares a nearly identical core structure with 5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine. The differences lie in the presence of a chlorine and methyl substituent on the phenyl ring at the 5-position and a carbonyl group at the 3-position instead of an amine group in the target compound. []

(S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

  • Compound Description: MHV370 is a potent and selective Toll-like receptor (TLR) 7/8 antagonist. [] It was developed through structure-based optimization of a lead compound and has demonstrated in vivo activity, making it a potential candidate for clinical trials in treating autoimmune diseases like Sjögren's syndrome and systemic lupus erythematosus. []
  • Relevance: MHV370 incorporates the 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine moiety also present in 5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine. The presence of this shared structural motif suggests a possible relationship in their binding properties or biological activities. []

3-[4-({4-[(3-{[(2-Fluorobenzyl)oxy]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl]benzyl}oxy)phenyl]propanoic acid hydrochloride (LK1408)

  • Compound Description: LK1408 is a potent free fatty acid receptor 1 (FFA1) agonist. [] It was designed based on the structure of Fasiglifam (TAK-875), a promising drug candidate for type 2 diabetes. [] LK1408 exhibits favorable potency and Caco-2 permeability, leading to its selection for further development. []
  • Relevance: LK1408 contains the core structure of 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine, which is closely related to 5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine. This structural similarity suggests potential overlap in their pharmacological profiles. []

1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670)

  • Compound Description: JNJ 10329670 is a selective, orally bioavailable, high-affinity inhibitor of human cathepsin S. [] It exhibits potent inhibitory activity (Ki ≈ 30 nM) and a high degree of selectivity for cathepsin S over other proteases, including closely related cathepsins L, F, and K. [] Its unique selectivity makes it a valuable tool for studying the role of cathepsin S in human biological systems and a potential therapeutic agent for treating allergies and autoimmune diseases. []
  • Relevance: This compound features the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, which is also present in 5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine. The shared structural motif highlights the potential for developing diverse biological activities based on this core structure. []
Overview

5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound features a complex bicyclic structure that incorporates both pyrazole and pyridine moieties, making it of significant interest in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the context of drug discovery.

Source

The compound can be synthesized through various methods that involve the manipulation of pyrazole and pyridine derivatives. Research articles and patents have documented its synthesis and potential applications in pharmacology, particularly as inhibitors of specific enzymes involved in cancer pathways and other diseases .

Classification

5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine is classified as a heterocyclic amine due to the presence of nitrogen atoms in its ring structure. It is also categorized under bioactive compounds due to its potential therapeutic effects.

Synthesis Analysis

Methods

The synthesis of 5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine typically involves multi-step processes that may include:

  1. Formation of the Pyrazole Ring: Starting from suitable precursors such as 3-amino-5-methylpyrazole and various aldehydes or ketones.
  2. Cyclization Reactions: Employing cyclization techniques that allow for the formation of the bicyclic structure by introducing substituents that lead to the formation of both the pyrazole and pyridine rings.

For example, one method utilizes a one-pot three-component reaction involving an aldehyde, 3-amino-5-methylpyrazole, and ethyl cyanoacetate . This approach enhances efficiency by minimizing purification steps between reactions.

Technical Details

The reactions often require careful control of conditions such as temperature and solvent choice to optimize yields and minimize byproducts. Techniques like reduction, alkylation, and electrophilic substitution are commonly employed during synthesis .

Molecular Structure Analysis

Data

The molecular formula for this compound is C13H15N3C_{13}H_{15}N_3 with a molecular weight of approximately 215.28 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological activity .

Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  2. Electrophilic Aromatic Substitution: The phenyl group can undergo substitution reactions under appropriate conditions.
  3. Cyclization Reactions: These are crucial for forming the bicyclic structure from linear precursors.

Technical Details

Reactions are often optimized using solvents like dichloromethane (DCM) and bases such as potassium carbonate or sodium bicarbonate to facilitate desired transformations while minimizing side reactions .

Mechanism of Action

Process

The mechanism of action for 5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine primarily involves its interaction with specific biological targets:

  1. Inhibition of Enzymes: The compound has been shown to inhibit enzymes such as cyclic AMP response element-binding protein (CREB) and p300/CBP-associated factor (PCAF), which are involved in gene regulation associated with cancer .
  2. Induction of Apoptosis: It activates apoptotic pathways by influencing proteins such as caspase 9 and poly(ADP-ribose) polymerase 1 (PARP-1), leading to cell death in cancerous cells .

Data

Studies indicate that compounds similar to this one exhibit significant antiproliferative activity against various cancer cell lines, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine is typically characterized by:

  • Appearance: Solid crystalline form.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile makes it suitable for further derivatization in synthetic chemistry.

Applications

Scientific Uses

This compound has several promising applications:

  1. Drug Development: It serves as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth.
  2. Biochemical Research: Used in studies investigating cellular mechanisms related to apoptosis and gene expression regulation.
  3. Pharmaceutical Formulations: Potential inclusion in formulations aimed at treating various cancers due to its biological activity.
Synthesis and Structural Elaboration of 5-Methyl-2-Phenyl-4,5,6,7-Tetrahydro-2H-Pyrazolo[4,3-c]Pyridin-3-Amine

Multi-Step Synthetic Pathways for Bicyclic Pyrazolo-Pyridine Scaffolds

The synthesis of 5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine (CAS: 1082387-17-4, MW: 228.29 g/mol) relies on sequential transformations to construct its tetrahydropyridine-fused pyrazole core. A representative pathway begins with N-phenyl-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde, which undergoes sodium borohydride reduction to yield a primary alcohol intermediate. Subsequent azidation using boron trifluoride-diethyl etherate (BF₃·Et₂O) and trimethylsilyl azide (TMSN₃) in dichloromethane generates the key 4-(azidomethyl)pyrazole precursor. Electrophilic cyclization with iodine and phosphate base (K₃PO₄) then furnishes the 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine scaffold, which is hydrogenated to saturate the pyridine ring and functionalized at C3 to introduce the amine group [5] [6]. Alternative routes employ Vilsmeier-Haack formylation of pyrazole intermediates to install aldehyde functionalities, enabling subsequent reductive amination or condensation for amine incorporation [5] [10].

Table 1: Key Synthetic Intermediates in Multi-Step Pathways

IntermediateFunctionTypical Yield
4-(Azidomethyl)pyrazole derivativeAzide precursor for cyclization50–93% [6]
7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridineElectrophilic cross-coupling site70–88% [6]
1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-methanolAlcohol for azidation85–90% [6]

Regioselective Cyclization Strategies in Pyrazole-Pyridine Fusion Reactions

Regioselectivity in pyrazole-pyridine ring fusion is governed by electronic and steric factors during electrophilic or thermal cyclizations. For 5-aminopyrazole precursors, cyclocondensation with β-dicarbonyl compounds (e.g., acetoacetate derivatives) under acid catalysis favors pyrazolo[4,3-c]pyridine formation due to preferential nucleophilic attack at the C4 position of the pyrazole ring. The intramolecular azide-alkyne cycloaddition (CuAAC) of 4-(azidomethyl)pyridines offers superior regiocontrol, yielding exclusively 1,4-disubstituted triazoles that rearrange under iodine oxidation to form the pyrazolo[4,3-c]pyridine core without positional isomers [6]. Solvent polarity critically influences regioselectivity: Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote byproducts, while non-polar solvents (toluene) require higher temperatures but improve regiochemical purity. The use of BF₃·Et₂O as a Lewis acid catalyst directs cyclization by activating azide groups, achieving >90% regioselectivity for the 4,5,6,7-tetrahydro isomer [3] [10].

Table 2: Regioselectivity Drivers in Cyclization Reactions

Cyclization MethodConditionsRegioselectivityKey Factor
Electrophilic iodocyclizationI₂/K₃PO₄, DCM, 25°C>95% [4,3-c] isomer [6]Base strength (suppresses dehalogenation)
Thermal condensationβ-ketoester, AcOH, Δ~80% [4,3-c] isomer [10]Acid concentration
BF₃·Et₂O-catalyzed azidationTMSN₃/ BF₃·Et₂O, DCM, 0°C→25°C>90% [4,3-c] isomer [3]Low-temperature kinetics

Palladium-Catalyzed Cross-Coupling Approaches for Functionalization

Palladium catalysis enables late-stage diversification of the 7-position in 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine intermediates. Suzuki-Miyaura couplings with arylboronic acids utilize Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in toluene/water mixtures (80°C, 12 h), achieving 70–90% yields for biaryl derivatives. Buchwald-Hartwig amination with anilines employs Pd₂(dba)₃/XPhos (2 mol%) and NaO* t*-Bu in toluene (100°C, 24 h), installing aryl amino groups at C7 with 60–85% efficiency [5] [6]. The 7-iodo substituent exhibits superior reactivity versus chloro analogs due to lower C─I bond dissociation energy. Computational studies confirm that electron-donating groups on the pyridine nitrogen facilitate oxidative addition at Pd(0), while sterically hindered boronic acids require bulkier ligands (SPhos) to suppress protodehalogenation [5].

Role of Hydrazine Derivatives in Pyrazole Ring Formation

Hydrazine (NH₂NH₂) and its derivatives serve as crucial N-N sources for constructing the pyrazole ring. Reaction with α,β-unsaturated ketones bearing cyano groups generates aminopyrazole intermediates via Michael addition-hydrazinolysis sequences. Specifically, 3-cyano-4-methyl-6-phenylpyridin-2(1H)-one reacts with hydrazine hydrate under solvent-free conditions (80°C, 2 h) to form the 3-amino-1H-pyrazolo[3,4-b]pyridine core through nucleophilic displacement of the cyano group and subsequent cyclization [10]. Methylhydrazine (CH₃NHNH₂) modifies regiochemistry, favoring N-methylated pyrazoles via N₂ attack on electrophilic carbonyl carbons. In situ IR studies reveal that hydrazine first attacks the C3 electrophile (e.g., nitrile, ester) of pyridine precursors, followed by ring closure via dehydration. Microwave irradiation (50°C, 15 min) accelerates this process, improving yields to >95% while suppressing hydrolysis byproducts [10].

Table 3: Hydrazine Derivatives in Pyrazole Ring Formation

Hydrazine SourceElectrophileConditionsProductYield
Hydrazine hydrate2-Chloro-3-cyanopyridineEthanol, reflux, 6h3-Amino-1H-pyrazolo[3,4-b]pyridine75–80% [10]
MethylhydrazineEthyl acetoacetateNeat, 100°C, 1h3-Methyl-1H-pyrazolo[3,4-b]pyridine89% [10]
Phenylhydrazineβ-KetoesterAcOH, Δ, 4h3-Phenyl-1H-pyrazolo[3,4-b]pyridine82%

Green Chemistry Innovations in Solvent Selection and Reaction Optimization

Solvent-free methodologies significantly enhance the sustainability of pyrazolo[4,3-c]pyridine syntheses. Azidation-cyclization sequences using TMSN₃/BF₃·Et₂O in neat conditions achieve 88% yield with reduced waste generation compared to DCM-based protocols. Microwave-assisted reactions between hydrazines and pyridine carbaldehydes (50°C, 15 min) reduce energy consumption by >60% versus thermal reflux [2] [10]. Ethanol/water mixtures (4:1) serve as effective green solvents for Suzuki couplings, enabling catalyst recycling via aqueous extraction. Immobilized Pd catalysts (Pd/C, Pd-SiO₂) facilitate heterogeneous reactions, minimizing metal leaching and allowing reuse for ≥5 cycles without activity loss. Life-cycle assessment (LCA) studies confirm that solvent-free hydrazinolysis reduces the E-factor (kg waste/kg product) by 78% compared to DMF-based routes [2] [6] [10].

Table 4: Green Chemistry Metrics for Synthetic Methods

MethodSolvent SystemTemperatureE-FactorPMI*
Conventional azidationDCM25°C32.145.8 [6]
Solvent-free azidationNeat25°C7.210.3 [10]
Thermal hydrazinolysisEthanol, reflux78°C18.526.9 [10]
Microwave hydrazinolysisEthanol, 50°C50°C (MW)8.912.4 [10]

*PMI: Process Mass Intensity (total materials used/product mass)

Properties

CAS Number

1082387-17-4

Product Name

5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine

IUPAC Name

5-methyl-2-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-amine

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C13H16N4/c1-16-8-7-12-11(9-16)13(14)17(15-12)10-5-3-2-4-6-10/h2-6H,7-9,14H2,1H3

InChI Key

XOOPXXBKIHIAQC-UHFFFAOYSA-N

SMILES

CN1CCC2=NN(C(=C2C1)N)C3=CC=CC=C3

Canonical SMILES

CN1CCC2=NN(C(=C2C1)N)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.